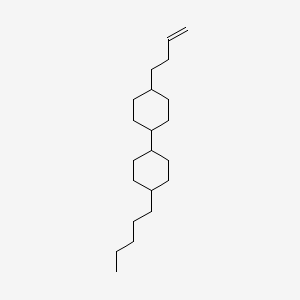
trans,trans-4-But-3-enyl-4''-pentyl-bicyclohexyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans,trans-4-But-3-enyl-4’'-pentyl-bicyclohexyl: is a chemical compound with the molecular formula C21H38 It is a bicyclic compound featuring two cyclohexyl rings connected by a butenyl and a pentyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans,trans-4-But-3-enyl-4’'-pentyl-bicyclohexyl typically involves the coupling of appropriate cyclohexyl derivatives. One common method involves the use of a Grignard reaction, where a Grignard reagent is reacted with a suitable halide to form the desired bicyclic structure. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of trans,trans-4-But-3-enyl-4’'-pentyl-bicyclohexyl may involve large-scale Grignard reactions or other coupling reactions. The process is optimized for yield and purity, often involving multiple purification steps such as distillation or recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans,trans-4-But-3-enyl-4’'-pentyl-bicyclohexyl can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or alcohols.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).
Major Products:
Oxidation: Ketones, alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated compounds, amines, ethers.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, trans,trans-4-But-3-enyl-4’'-pentyl-bicyclohexyl is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may be used in biological studies to understand the interactions of bicyclic compounds with biological systems. It can serve as a model compound for studying membrane interactions and protein binding.
Medicine: In medicine, derivatives of trans,trans-4-But-3-enyl-4’'-pentyl-bicyclohexyl may be explored for their potential therapeutic properties. Research may focus on its effects on cellular pathways and its potential as a drug candidate.
Industry: In industry, the compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of trans,trans-4-But-3-enyl-4’'-pentyl-bicyclohexyl involves its interaction with molecular targets such as enzymes, receptors, or cellular membranes. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biological pathways and chemical reactions. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- trans,trans-4-But-3-enyl-4’'-p-tolyl-bicyclohexyl
- trans,trans-4-But-3-enyl-4’'-(3,4-difluoro-phenyl)-bicyclohexyl
Comparison: Compared to similar compounds, trans,trans-4-But-3-enyl-4’'-pentyl-bicyclohexyl is unique due to its specific substituents, which influence its chemical reactivity and physical properties. The presence of the butenyl and pentyl groups provides distinct steric and electronic effects, making it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
203864-69-1 |
|---|---|
Fórmula molecular |
C21H38 |
Peso molecular |
290.5 g/mol |
Nombre IUPAC |
1-but-3-enyl-4-(4-pentylcyclohexyl)cyclohexane |
InChI |
InChI=1S/C21H38/c1-3-5-7-9-19-12-16-21(17-13-19)20-14-10-18(11-15-20)8-6-4-2/h4,18-21H,2-3,5-17H2,1H3 |
Clave InChI |
DTEWNONTMBAKOI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1CCC(CC1)C2CCC(CC2)CCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















